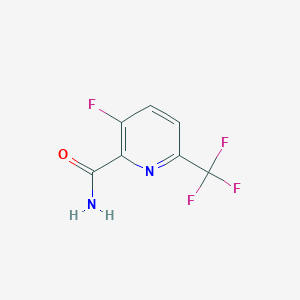

3-Fluoro-6-(trifluoromethyl)picolinamide

Description

Significance of Fluorinated Pyridine (B92270) Carboxamides in Advanced Chemical Synthesis and Functional Materials

Fluorinated pyridine carboxamides constitute a class of organic compounds that have demonstrated immense value in both advanced chemical synthesis and the development of functional materials. The strategic incorporation of fluorine atoms into the pyridine ring, a fundamental aromatic heterocycle, imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity to the parent molecule. nih.govmdpi.com These characteristics are highly sought after in medicinal chemistry for the design of novel therapeutic agents. mdpi.com

The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing moiety that can significantly influence the acidity, basicity, and reactivity of the pyridine ring. mdpi.com This modulation of electronic properties is crucial for fine-tuning the binding affinity of molecules to biological targets. In the realm of materials science, the presence of fluorine can enhance thermal stability, oxidative resistance, and other physicochemical properties, making these compounds valuable building blocks for high-performance polymers, liquid crystals, and organic electronics. nih.gov

Overview of Picolinamide (B142947) Scaffolds as Frameworks for Targeted Compound Design

The picolinamide scaffold, characterized by a carboxamide group at the 2-position of a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile framework for the construction of ligands that can interact with a wide array of biological targets with high affinity and selectivity. The nitrogen atom of the pyridine ring and the adjacent amide group can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are critical for molecular recognition.

The picolinamide core provides a rigid and predictable geometry, allowing for the precise spatial orientation of various substituents. This structural pre-organization is a key principle in targeted compound design, as it minimizes the entropic penalty upon binding to a receptor. Consequently, picolinamide derivatives have been extensively explored for the development of enzyme inhibitors, receptor agonists and antagonists, and other biologically active molecules.

Structure

3D Structure

Properties

Molecular Formula |

C7H4F4N2O |

|---|---|

Molecular Weight |

208.11 g/mol |

IUPAC Name |

3-fluoro-6-(trifluoromethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C7H4F4N2O/c8-3-1-2-4(7(9,10)11)13-5(3)6(12)14/h1-2H,(H2,12,14) |

InChI Key |

ATIZOSYQXUZHTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)C(=O)N)C(F)(F)F |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Investigations of 3 Fluoro 6 Trifluoromethyl Picolinamide

Development of Novel Synthetic Pathways for 3-Fluoro-6-(trifluoromethyl)picolinamide

The creation of complex molecules such as this compound hinges on the development of efficient and selective synthetic routes. Research in this area focuses on novel methods for introducing fluorine and trifluoromethyl groups, the application of transition-metal catalysis, and the acceleration of reactions using modern techniques.

Strategies for Direct Introduction of Fluorine and Trifluoromethyl Groups onto the Picolinamide (B142947) Core

The direct C–H functionalization of a pre-existing picolinamide core represents an ideal synthetic route in terms of atom economy. However, the direct and regioselective introduction of fluorine and trifluoromethyl groups onto aromatic rings, particularly electron-deficient pyridine (B92270) rings, presents significant challenges.

Direct C–H Trifluoromethylation: The trifluoromethylation of pyridine rings often suffers from a lack of regioselectivity when using radical-based methods. chemistryviews.org To overcome this, strategies based on nucleophilic activation have been developed. One such method involves the hydrosilylation of the pyridine derivative, which then facilitates a selective electrophilic trifluoromethylation at the 3-position. chemistryviews.orgchemrxiv.org Another approach utilizes an N-methylpyridine quaternary ammonium (B1175870) activation strategy. This method allows for the regioselective C–H trifluoromethylation of pyridine using trifluoroacetic acid as an inexpensive CF3 source, proceeding through a likely nucleophilic mechanism. researchgate.netacs.orgnih.gov

Direct C–H Fluorination: Direct C–H fluorination can be achieved using transition-metal catalysis. The picolinamide functional group itself can act as a directing group to guide the fluorination to a specific position. For instance, copper-catalyzed methods have been developed for the ortho-fluorination of sp2 C–H bonds in benzoic acid and benzylamine (B48309) derivatives using picolinamide as a directing auxiliary. nih.gov This approach leverages the coordination of the metal catalyst to the directing group to enable selective C–H activation and subsequent fluorination. nih.gov Palladium catalysis has also been instrumental in direct C–H fluorination, utilizing nucleophilic fluoride (B91410) sources like AgF in combination with a hypervalent iodine oxidant. nih.gov While these methods demonstrate the feasibility of direct C–H functionalization, their application to a complex substrate like this compound would require careful optimization to control regioselectivity, especially with two distinct activating/deactivating substituents already present on the pyridine ring.

| Strategy | Reagents/Catalysts | Key Features |

| C3-Selective C–H Trifluoromethylation | 1. Hydrosilylation (e.g., methylphenylsilane) 2. Electrophilic CF3 source (e.g., Togni Reagent I) | High regioselectivity for the 3-position of pyridine; proceeds via nucleophilic activation. chemistryviews.orgchemrxiv.org |

| N-Methylpyridinium Activation | Trifluoroacetic acid, Silver carbonate | Uses an inexpensive CF3 source; good functional group compatibility. researchgate.netacs.org |

| Picolinamide-Directed C–H Fluorination | CuI catalyst, AgF | Utilizes the amide as an internal directing group for ortho-fluorination. nih.gov |

| Palladium-Catalyzed C–H Fluorination | Pd(OAc)2, AgF, PhI(OPiv)2 | Employs a nucleophilic fluoride source with an external oxidant. nih.gov |

Transition-Metal-Catalyzed Approaches in Picolinamide Synthesis (e.g., Palladium-Catalyzed Cross-Coupling)

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and offers powerful tools for constructing the C–F and C–CF3 bonds in this compound. These methods often involve the cross-coupling of appropriately functionalized precursors.

Palladium-catalyzed trifluoromethylation of aryl halides and boronic acids provides a reliable route to trifluoromethyl-substituted arenes. acs.org For the synthesis of the target molecule, a strategy could involve the trifluoromethylation of a 6-halo-3-fluoropicolinamide derivative. Similarly, palladium-catalyzed C–H trifluoromethylation can be achieved with directing group assistance. The acetamino group, for example, has been shown to direct palladium-catalyzed ortho-trifluoromethylation of acetanilides, suggesting that the picolinamide group could facilitate a similar transformation. acs.org The proposed mechanism for such reactions often involves the formation of a palladacycle intermediate, oxidation of the palladium center (e.g., to Pd(IV)), and subsequent reductive elimination to form the C–CF3 bond. acs.org

For C–F bond formation, palladium-catalyzed fluoroarylation of styrenes has been demonstrated using Selectfluor as the fluorine source and boronic acids, proceeding through a proposed Pd(IV)-fluoride intermediate. acs.org While not a direct fluorination of the pyridine ring itself, these advanced cross-coupling reactions highlight the capability of palladium catalysts to mediate the formation of challenging C–F bonds. acs.org A more direct approach would be the fluorination of a pre-functionalized pyridine ring, such as a 3-bromo or 3-boronic acid ester derivative of 6-(trifluoromethyl)picolinamide, using palladium catalysis.

| Catalytic System | Reaction Type | Substrates | Mechanistic Insight |

| Pd(II) with directing group | C–H Trifluoromethylation | Acetanilides | Formation of a Pd(II) palladacycle, oxidation to Pd(IV), and reductive elimination. acs.org |

| Palladium complexes | Cross-Coupling | Aryl trifluoroacetates, Organoboron compounds | Oxidative addition of ester to Pd(0), transmetalation, and reductive elimination. researchgate.net |

| Palladium with N,N-ligand | Fluoroarylation | Styrenes, Boronic acids, Selectfluor | Proposed to proceed through a Pd(IV)-fluoride intermediate. acs.org |

| Palladium with diamidophosphite ligand | Asymmetric Allylic Trifluoromethylation | Allyl fluorides | Synergistic interplay of leaving group and activation of the nucleophilic trifluoromethyl group. nih.gov |

Accelerated Synthetic Methods: Microwave-Assisted Techniques

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, often under milder conditions than conventional heating. nih.govmdpi.com These advantages are particularly relevant for the multistep synthesis of complex molecules like this compound.

The final step in the synthesis of picolinamides typically involves an amidation reaction. Microwave irradiation can significantly shorten the time required for these reactions. For example, the direct amidation of thioesters has been efficiently achieved using microwave assistance, offering a green and high-yielding protocol. nih.govrsc.org The synthesis of various heterocyclic compounds and acetamide (B32628) derivatives has also been successfully accelerated using microwave technology, reducing reaction times from hours to minutes while achieving moderate to good yields. mdpi.com

Applying this technology to the synthesis of this compound, the coupling of its precursor, 3-fluoro-6-(trifluoromethyl)picolinic acid, with an ammonia (B1221849) source could be significantly expedited. The uniform and rapid heating provided by microwaves can overcome activation barriers more efficiently than conventional oil baths, leading to cleaner reactions with fewer byproducts. nih.gov

Synthesis of Key Precursors and Reaction Intermediates for this compound

The synthesis of the target picolinamide is critically dependent on the availability of appropriately functionalized pyridine precursors. The construction of the substituted pyridine ring and its subsequent conversion to the amide are key strategic considerations.

Functionalization of Pyridine Rings and Amidation Reactions

The synthesis of highly substituted pyridines is an active area of research. Classical methods often rely on condensation reactions (e.g., the Hantzsch reaction), while more modern approaches offer greater flexibility. nih.gov A novel one-pot synthesis of highly functionalized pyridines involves a rhodium carbenoid-induced ring expansion of isoxazoles, followed by rearrangement and oxidation. nih.govorganic-chemistry.org The introduction of the trifluoromethyl group into a pyridine ring can be achieved through chlorination and subsequent fluorination of a picoline (methylpyridine) precursor at high temperatures. nih.gov

Once the substituted pyridine ring is formed, the next crucial step is the amidation reaction. The synthesis of picolinamides can be achieved by coupling the corresponding picolinic acid with an amine. nih.gov Standard methods involve activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ammonia or an amine. nih.govresearchgate.net Alternatively, direct amidation methods using coupling reagents (e.g., DCC, HOBt) or borate (B1201080) esters like B(OCH2CF3)3 can form the amide bond directly from the carboxylic acid and amine, often under mild conditions. researchgate.netacs.org

Derivatization from Related Fluorinated Pyridine Carboxylic Acids and Esters

A highly convergent and common strategy for preparing this compound is through the derivatization of its corresponding carboxylic acid or ester. The key intermediate, 3-Fluoro-6-(trifluoromethyl)picolinic acid, is a known compound available from commercial suppliers. bldpharm.com

The synthesis of this crucial precursor likely starts from a simpler, functionalized pyridine. For instance, a patent describes the synthesis of 6-chloro-3-fluoro-2-picolinic acid via the oxidation of 6-chloro-3-fluoro-2-methylpyridine (B3024696) using potassium dichromate as the oxidant and sodium tungstate (B81510) as a catalyst. google.com A similar strategy could be envisioned for the trifluoromethyl analogue, starting from 3-fluoro-2-methyl-6-(trifluoromethyl)pyridine.

Once 3-Fluoro-6-(trifluoromethyl)picolinic acid is obtained, it can be converted to the target picolinamide. This is typically a straightforward process involving either the formation of an activated intermediate (like an acyl chloride or acyl fluoride) or the use of modern peptide coupling reagents to facilitate the reaction with an ammonia source. google.comrsc.org

| Precursor Compound | Synthetic Route | Reagents/Conditions |

| 6-chloro-3-fluoro-2-picolinic acid | Oxidation of methyl group | 6-chloro-3-fluoro-2-methylpyridine, K2Cr2O7, Na2WO4·2H2O, H2SO4 |

| Picolinamide | Amidation of carboxylic acid | Picolinic acid, SOCl2, then amine |

| Picolinamide | Direct amidation | Picolinic acid, Amine, B(OCH2CF3)3 |

| Picolinamide | Peptide coupling | Picolinic acid, Amine, DCC, HOBT |

Stereoselective Synthesis Considerations in Fluorinated Picolinamide Analogs

The creation of stereogenic centers in fluorinated picolinamide analogs requires sophisticated synthetic strategies to control the three-dimensional arrangement of atoms. The presence of both a fluorine atom and a trifluoromethyl group on the picolinamide scaffold presents unique challenges and opportunities for stereoselective transformations.

The development of enantioselective methods to introduce fluorine or a fluorinated group into a molecule is a key focus of modern organic synthesis. For pyridine-based structures, such as picolinamide analogs, several strategies have been explored, primarily involving asymmetric catalysis.

One promising approach is the chemoenzymatic synthesis of chiral alcohols bearing a pyridine ring and an α-fluorine atom. This method utilizes an alcohol dehydrogenase for the enantioselective reduction of a prochiral α-fluorinated ketone, achieving high enantiomeric excess. While not directly applied to this compound, this strategy demonstrates the feasibility of creating chiral fluorinated building blocks that could be elaborated into the target molecule.

Another significant area of research is the catalytic asymmetric fluorination of various substrates. For instance, the asymmetric electrophilic fluorination of 4-substituted isoxazolinones catalyzed by a bis-cinchona alkaloid has been shown to produce enantiopure fluorinated heterocycles. nih.gov Similarly, asymmetric fluorination of 4-substituted pyrazolones has been achieved with good yields and moderate enantioselectivities. nih.gov These methods, which involve the use of a chiral catalyst to control the facial selectivity of the fluorinating agent, could potentially be adapted for the asymmetric fluorination of a suitable picolinamide precursor.

The following table summarizes the results of enantioselective fluorination in related heterocyclic systems, illustrating the potential of these methods.

| Substrate | Chiral Catalyst/Method | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Substituted Isoxazolinones | Bis-cinchona alkaloid (QN)₂PYR | NFSI | up to 91 | up to 85 |

| 4-Substituted Pyrazolones | Chiral Catalyst | NFSI | Good | 37–81 |

| Branched Aldehydes | Chiral secondary amine catalyst derived from pyrrolidine | NFSI | - | up to 66 |

| α-Pyridine-α-fluoroacetophenones | Copper/Sulfoxide Phosphine Ligand | - | up to 93 | up to 99 |

Data sourced from analogous heterocyclic systems.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This approach has been successfully employed in the synthesis of a variety of chiral fluorinated molecules.

A notable example is the use of fluorinated oxazolidinones (Fox) as chiral auxiliaries for the α-alkylation of amide enolates. cyu.fr This method has demonstrated extremely high diastereoselectivity (>99% de), which is attributed to the interplay of fluorine-metal and π-metal interactions that rigidify the transition state and direct the approach of the electrophile. cyu.frnih.gov Such a strategy could be envisioned for the stereoselective functionalization of a picolinamide derivative where the amide nitrogen is part of the chiral auxiliary.

Sulfinyl groups have also emerged as versatile chiral auxiliaries in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua Diastereoselective additions of various nucleophiles to N-sulfinylimines have provided efficient routes to a range of chiral fluorinated products. bioorganica.com.ua This methodology could be relevant for the synthesis of chiral amine precursors to fluorinated picolinamides.

The table below presents examples of the effectiveness of chiral auxiliaries in the stereoselective synthesis of fluorinated compounds.

| Reaction Type | Chiral Auxiliary/Ligand | Substrate | Diastereomeric Excess (de, %) |

| α-Alkylation of Amide Enolates | trans-4-Phenyl-2-trifluoromethyloxazolidine (trans-Fox) | Amide Enolate | >99 |

| Ring Opening of Chiral Aziridines | (1R)-1-Phenylethyl group | 2-Substituted Aziridines | - |

| Pd-Catalyzed Asymmetric Allylation | Sulfonamide-Pyridine Ligands | Dimethyl 2-fluoromalonate | up to 94% ee |

| Diastereoselective Mannich-type Reaction | N-tert-butanesulfinyl group | N-tert-butanesulfinyl-3,3,3-trifluoroacetaldimine | High |

Data compiled from syntheses of analogous fluorinated compounds.

In addition to chiral auxiliaries, the development of novel chiral ligands for transition metal-catalyzed reactions is crucial. For instance, new sulfonamide-pyridine ligands have been shown to be efficient in the palladium-catalyzed asymmetric allylic substitution of dimethyl 2-fluoromalonate, yielding fluorine-containing products with up to 94% ee. researchgate.net The challenges in the asymmetric allylic alkylation of α-pyridine-α-fluoro esters, due to the lower nucleophilicity and potential for catalyst inhibition by the pyridine nitrogen, highlight the need for carefully designed ligand systems. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 6 Trifluoromethyl Picolinamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Fluoro-6-(trifluoromethyl)picolinamide, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal the distinct chemical environments of its protons. The pyridine (B92270) ring contains two aromatic protons (H-4 and H-5), and the primary amide group has two protons (-NH₂).

Amide Protons (-NH₂): These protons would likely appear as two separate, broad singlets in a non-polar solvent like CDCl₃ due to hindered rotation around the C-N bond. In a protic solvent like DMSO-d₆, their chemical shift would be significantly downfield (typically δ 7.5-8.5 ppm), and they would exhibit broader signals due to chemical exchange with the solvent and quadrupole effects from the nitrogen atom.

Aromatic Protons (H-4, H-5): The two protons on the pyridine ring are in different environments and would couple to each other and to the fluorine atom at the C-3 position.

H-5: This proton is expected to appear as a doublet of doublets (dd) due to coupling with H-4 (³JHH, typically 7-9 Hz) and the fluorine atom (⁴JHF, typically 1-3 Hz). Its chemical shift would likely be in the range of δ 7.8-8.2 ppm.

H-4: This proton would also be a doublet of doublets (dd), coupling with H-5 (³JHH) and the adjacent fluorine atom (³JHF, typically 5-10 Hz). The stronger three-bond coupling to fluorine would result in a larger splitting compared to H-5. Its signal is anticipated around δ 8.3-8.7 ppm, shifted downfield due to the influence of the adjacent nitrogen and fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH₂ | 7.5 - 8.5 (in DMSO-d₆) | Two broad singlets | N/A |

| H-5 | 7.8 - 8.2 | Doublet of Doublets (dd) | ³J(H₅-H₄) ≈ 8; ⁴J(H₅-F₃) ≈ 2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework. For this molecule, seven distinct carbon signals are expected. The chemical shifts are heavily influenced by the electronegative fluorine and trifluoromethyl substituents, and signals will exhibit splitting due to C-F coupling.

Carbonyl Carbon (C=O): This carbon is expected to appear significantly downfield, typically in the δ 165-170 ppm range.

Trifluoromethyl Carbon (-CF₃): The CF₃ carbon signal will be a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant (typically >270 Hz). Its chemical shift is predicted to be in the δ 120-125 ppm range. mdpi.com

Aromatic Carbons: The five carbons of the pyridine ring will all be distinct.

C-2: Attached to the amide group, its signal will be around δ 145-150 ppm.

C-3: Directly bonded to fluorine, this carbon will show a large one-bond C-F coupling (¹JCF > 240 Hz) and will be shifted downfield to δ 155-160 ppm.

C-6: Attached to the CF₃ group, this carbon will exhibit a quartet due to two-bond coupling to the fluorine atoms (²JCF ≈ 35-40 Hz) and will appear around δ 148-152 ppm.

C-4 and C-5: These carbons will also show smaller C-F couplings and are expected in the δ 120-140 ppm region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -C=O | 165 - 170 | Singlet or small doublet | N/A |

| -CF₃ | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 275 |

| C-2 | 145 - 150 | Doublet (d) | ³J(C₂-F₃) ≈ 10-15 |

| C-3 | 155 - 160 | Doublet (d) | ¹J(C₃-F₃) ≈ 245 |

| C-4 | 135 - 140 | Doublet (d) | ²J(C₄-F₃) ≈ 20-25 |

| C-5 | 120 - 125 | Singlet or small doublet | ⁴J(C₅-F₃) ≈ 1-3 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Characterizing Fluorine Substituents

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for analyzing fluorinated compounds. wikipedia.org Two distinct signals are expected for this compound. alfa-chemistry.com

Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the CF₃ group typically appear as a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, it might show a small quartet or multiplet due to long-range coupling with H-5. The chemical shift for an aromatic CF₃ group generally falls in the range of δ -60 to -70 ppm (relative to CFCl₃). wikipedia.org

Fluorine at C-3 (Ar-F): The single fluorine atom on the pyridine ring is expected to appear as a doublet of doublets due to coupling with the aromatic protons H-4 (³JHF ≈ 7 Hz) and H-5 (⁴JHF ≈ 2 Hz). Its chemical shift is anticipated in the typical range for fluoroaromatic compounds, around δ -110 to -130 ppm. ucsb.eduresearchgate.net

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CF₃ | -60 to -70 | Singlet | N/A |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of a molecule's elemental formula. For this compound (C₇H₄F₄N₂O), the calculated exact mass of the neutral molecule is 208.0260 u. In HRMS, the protonated molecule [M+H]⁺ would be observed at m/z 209.0338.

The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the amide bond, a characteristic fragmentation for amides. rsc.org

Loss of NH₃: A primary fragmentation could be the loss of ammonia (B1221849) (17.0265 u) from the protonated molecular ion to yield an acylium ion at m/z 192.0073.

Loss of the Amide Group: Cleavage of the C-C bond between the ring and the carbonyl group could lead to the loss of the entire carboxamide group (-CONH₂) as a radical, resulting in a fragment corresponding to the substituted pyridine ring.

Loss of CF₃: Loss of a trifluoromethyl radical (69.0017 u) is another possible fragmentation pathway, leading to a significant fragment ion.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no crystal structure for this compound has been reported, this technique would provide invaluable data.

Analysis would reveal precise bond lengths, bond angles, and torsional angles, confirming the planarity of the pyridine ring and the geometry of the amide and trifluoromethyl substituents. Crucially, it would elucidate the intermolecular interactions that govern the crystal packing. The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), making it highly likely that the crystal structure would feature an extensive network of intermolecular hydrogen bonds, potentially forming dimers or sheet-like structures. mdpi.commdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Applications

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectrum provides a "fingerprint" based on the functional groups present.

N-H Stretching: The primary amide (-NH₂) group would exhibit two distinct stretching vibrations, an asymmetric and a symmetric stretch, typically appearing as medium-to-strong bands in the 3100-3500 cm⁻¹ region. libretexts.org

C=O Stretching (Amide I band): A very strong and sharp absorption, characteristic of the carbonyl group in an amide, is expected between 1650 and 1690 cm⁻¹. specac.commsu.edu

N-H Bending (Amide II band): This vibration, which involves N-H bending and C-N stretching, typically appears as a strong band around 1620-1650 cm⁻¹. msu.edu

C-F Stretching: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group and the single aromatic fluorine are expected in the 1000-1350 cm⁻¹ region.

Aromatic C=C and C=N Stretching: Vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Table 4: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂ (Amide) | 3100 - 3500 | Medium-Strong |

| C=O Stretch (Amide I) | -C(O)NH₂ | 1650 - 1690 | Strong, Sharp |

| N-H Bend (Amide II) | -C(O)NH₂ | 1620 - 1650 | Strong |

| Aromatic C=C/C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium |

Table of Compounds

| Compound Name |

|---|

Computational Chemistry and Theoretical Analysis of 3 Fluoro 6 Trifluoromethyl Picolinamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into properties like reactivity, molecular orbital energies, and electrostatic potential. Such calculations are fundamental in predicting how a molecule will interact with biological targets or other chemical species. However, specific DFT studies detailing the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, or reactivity descriptors for 3-Fluoro-6-(trifluoromethyl)picolinamide have not been published in the available scientific literature.

Ligand-Based Computational Approaches and Pharmacophore Development

Ligand-based computational methods, including the development of pharmacophore models, are instrumental in drug discovery for identifying the essential structural features required for biological activity. These models are built based on the structures of known active molecules to screen for new potential therapeutic agents. There is currently no publicly available research that describes the development of a pharmacophore model based on this compound or its use in virtual screening campaigns.

Reactivity Studies and Advanced Derivative Chemistry of 3 Fluoro 6 Trifluoromethyl Picolinamide

Intramolecular and Intermolecular Reactivity of the Picolinamide (B142947) Moiety

The reactivity of 3-fluoro-6-(trifluoromethyl)picolinamide is dictated by the interplay of the electron-deficient pyridine (B92270) ring and the adjacent amide functionality. The strong electron-withdrawing nature of both the fluorine atom at the 3-position and the trifluoromethyl group at the 6-position profoundly influences the electron density distribution across the heterocyclic system.

Electrophilic and Nucleophilic Attack on the Pyridine Ring and Amide Group

Pyridine Ring: The pyridine ring in this molecule is severely electron-deficient. The trifluoromethyl group, with a Hammett constant (σp) of 0.54, and the fluorine atom both exert powerful inductive and mesomeric electron-withdrawing effects. nih.gov This deactivation makes the ring highly resistant to electrophilic aromatic substitution (EAS). Reactions that typically occur on unsubstituted pyridine, such as nitration or halogenation under acidic conditions, would require exceptionally harsh conditions and are generally not feasible.

Conversely, this electron deficiency makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov Nucleophiles will preferentially attack the electron-poor carbon atoms, particularly those at the 2-, 4-, and 6-positions, which are ortho and para to the ring nitrogen and further activated by the electron-withdrawing substituents. Given the substitution pattern of this compound, positions 2, 4, and 5 are potential sites for nucleophilic attack, depending on the nature of the nucleophile and reaction conditions. For instance, strong nucleophiles could potentially displace the fluorine atom at the C-3 position.

Amide Group: The amide group itself presents dual reactivity. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing its nucleophilicity compared to an amine. However, it can still undergo N-alkylation or N-arylation under appropriate basic conditions. The carbonyl oxygen is a site for electrophilic attack (e.g., protonation under acidic conditions), which activates the carbonyl carbon towards nucleophilic acyl substitution. The amide bond can be hydrolyzed to the parent 3-fluoro-6-(trifluoromethyl)picolinic acid under either acidic or basic conditions, although the electron-withdrawing groups on the ring may influence the rate of this transformation.

Stability and Transformation Pathways under Various Chemical Conditions

This compound is expected to exhibit high thermal and metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic degradation. researchgate.net Similarly, the trifluoromethyl group is exceptionally stable and generally does not participate in metabolic transformations. nih.gov

Under strongly acidic or basic conditions, the primary transformation pathway is the hydrolysis of the amide bond, yielding 3-fluoro-6-(trifluoromethyl)picolinic acid and ammonia (B1221849). In the presence of strong, non-nucleophilic bases, deprotonation of the amide N-H is possible, forming an amidate anion. This anion can then act as a nucleophile in subsequent reactions. Certain picolinamide derivatives have been shown to undergo unexpected transformations; for example, reacting picolinic acid with thionyl chloride can lead to chlorination at the 4-position of the pyridine ring, in addition to forming the expected acid chloride. researchgate.net

Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, a systematic approach to analog synthesis can probe the importance of each structural feature. Such studies have been successfully applied to related 6-(trifluoromethyl)pyridine derivatives to discover potent inverse agonists for the nuclear receptor RORγt. researchgate.net

Systematic Modification of Substituents for Targeted Chemical Properties

Systematic modifications can be explored at several positions to tune properties like potency, selectivity, and pharmacokinetics.

Amide (R-group) Modification: The amide NH₂ group is a key point for diversification. Introducing various alkyl, aryl, or heterocyclic substituents (R) can explore new binding interactions with a biological target. The synthesis typically involves coupling the corresponding amine (R-NH₂) with an activated form of 3-fluoro-6-(trifluoromethyl)picolinic acid.

Pyridine Ring Substitution: While the 3-fluoro and 6-trifluoromethyl groups are defining features, adding other small substituents (e.g., methyl, chloro, cyano) at the 4- or 5-positions could modulate electronic properties and provide additional interaction points.

Modification of the 3-Fluoro Group: Replacing the fluorine with other halogens (Cl, Br) or with small alkyl or cyano groups would clarify the role of the substituent's size and electronic nature at this position.

Modification of the 6-Trifluoromethyl Group: Altering this group to other fluoroalkyl chains (e.g., -CF₂H, -C₂F₅) or replacing it with other strong electron-withdrawing groups (e.g., -CN, -SO₂Me) can fine-tune the electronic profile and lipophilicity.

The following interactive table outlines potential modifications and their predicted impact on the molecule's properties.

| Position of Modification | Original Group | Proposed Modification | Synthetic Approach | Predicted Impact on Properties |

| Amide Nitrogen | -NH₂ | -NH-Alkyl, -NH-Aryl | Amide coupling with primary amines | Increase lipophilicity, explore new binding pockets |

| Amide Nitrogen | -NH₂ | -N(Alkyl)₂ | Amide coupling with secondary amines | Increase steric bulk, remove hydrogen bond donor capability |

| C-3 Position | -F | -Cl, -Br | Nucleophilic aromatic substitution on a precursor | Alter electronics and size, potential for halogen bonding |

| C-4 Position | -H | -Cl, -F, -CH₃ | Electrophilic substitution on an activated precursor | Modulate pKa and dipole moment, fine-tune binding |

| C-5 Position | -H | -CN, -Cl | Nucleophilic aromatic substitution on a suitable precursor | Enhance electron-withdrawing character, add interaction points |

| C-6 Position | -CF₃ | -CN, -SO₂CH₃ | Synthesis from a correspondingly substituted picolinic acid | Modify electronics, polarity, and metabolic stability |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar biological activity but alters physicochemical properties to improve potency or reduce toxicity.

Amide Bioisosteres: The amide bond can be susceptible to metabolic hydrolysis. Replacing it with more stable mimics is a common strategy. A trifluoroethylamine group has been explored as a metabolically stable amide bioisostere, as its electronegative nature mimics the carbonyl group. nih.govacs.org Other potential replacements include tetrazoles or oxadiazoles.

Trifluoromethyl Group Bioisosteres: The trifluoromethyl group is often used as a bioisostere for other groups, such as a tert-butyl or iodo group. researchgate.net Conversely, it could be replaced by a cyano (-CN) group or a pentafluorosulfanyl (-SF₅) group to maintain strong electron-withdrawing character while altering steric and lipophilic properties.

This compound as a Ligand in Catalysis

The picolinamide scaffold is an excellent bidentate, monoanionic ligand framework for transition metal catalysis. nih.gov The pyridine nitrogen and the amide group can chelate to a metal center, forming a stable five-membered ring. This chelation can act as a directing group, facilitating regioselective C-H activation and functionalization reactions. researchgate.netrsc.org

Upon coordination, the amide proton can be lost, creating an anionic N-donor ligand. This strong electron-donating anionic amide, combined with the pyridine N-donor, creates a highly effective ligand system. acs.org Picolinamide-based iridium complexes have shown exceptional activity in the dehydrogenation of formic acid and the hydrogenation of CO₂. acs.orgosti.gov

In this compound, the strongly electron-withdrawing substituents on the pyridine ring will significantly impact its properties as a ligand. These groups will reduce the electron density on the pyridine nitrogen, making it a weaker σ-donor to the metal center. This modulation of the ligand's electronic properties can be used to fine-tune the reactivity of the catalyst. nih.gov For example, a more electron-deficient metal center can enhance certain oxidative addition steps in a catalytic cycle. The steric profile of the substituents would also influence the coordination geometry and substrate accessibility at the catalytic site.

Role in Transition Metal-Catalyzed Reactions

The picolinamide moiety is a highly effective directing group in a variety of transition metal-catalyzed C-H functionalization reactions. This directing capability stems from the ability of the nitrogen atom of the pyridine ring and the amide group to form a stable five-membered chelating ring with a metal center, bringing the catalyst into close proximity to specific C-H bonds and enabling their selective activation.

Picolinamide-directed catalysis has been successfully employed with a range of transition metals, most notably cobalt and palladium. In these reactions, the picolinamide group acts as a bidentate ligand that coordinates to the metal catalyst, facilitating processes such as alkylation, arylation, and carbonylation of otherwise unreactive C-H bonds. For instance, cobalt-catalyzed systems have utilized picolinamide to direct the synthesis of complex heterocyclic structures. Similarly, palladium catalysis has enabled the alkylation of unactivated C(sp³)–H bonds using picolinamide-protected aliphatic amines.

The introduction of a fluorine atom at the 3-position and a trifluoromethyl group at the 6-position of the picolinamide ring, as in this compound, is expected to significantly modulate its role in catalysis. Both fluorine and trifluoromethyl groups are potent electron-withdrawing substituents. Their presence would decrease the electron density on the pyridine ring, which in turn affects the coordination of the ligand to the transition metal. This can have several consequences for a catalytic cycle:

Enhanced Lewis Acidity of the Metal Center: By withdrawing electron density from the metal, the ligand can increase the metal's Lewis acidity, potentially enhancing its catalytic activity in certain reactions.

Modified Redox Properties: The electronic properties of the ligand can influence the redox potential of the metal center, which is a critical factor in catalytic cycles involving oxidative addition and reductive elimination steps.

Stability of Catalytic Intermediates: The strength of the metal-ligand bond can be affected, influencing the stability and reactivity of key intermediates in the catalytic cycle.

While direct experimental data for this compound in catalysis is scarce, the principles of ligand design strongly suggest its potential as a highly tunable component in the development of novel catalytic systems.

| Transition Metal | Catalytic Reaction Type | Role of Picolinamide | Potential Influence of 3-Fluoro & 6-Trifluoromethyl Groups |

| Cobalt | C-H Functionalization, Annulation | Bidentate Directing Group | Modulate catalyst reactivity and selectivity through electronic effects. |

| Palladium | C-H Alkylation | Directing and Activating Group | Enhance the stability of catalytic intermediates and influence reaction rates. |

| Iridium | Dehydrogenation Reactions | Ligand for Catalyst Stabilization | Fine-tune the electronic environment of the metal center for improved efficiency. |

Design Principles for Picolinamide-Based Ligands in Specific Catalytic Cycles

The design of effective ligands is a cornerstone of modern catalysis, and picolinamides offer a versatile scaffold for modification. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of both steric and electronic properties of the ligand, thereby influencing the outcome of a catalytic reaction.

The design principles for picolinamide-based ligands, particularly those bearing electron-withdrawing groups like in this compound, revolve around several key concepts:

Electronic Tuning: The electron-donating or electron-withdrawing nature of substituents directly impacts the electronic environment of the coordinated metal center. Electron-withdrawing groups, such as fluorine and trifluoromethyl, decrease the electron density on the metal. mdpi.com This can be advantageous in catalytic cycles where a more electrophilic metal center is required to activate substrates. For example, in reactions involving nucleophilic attack on a coordinated substrate, a more electron-poor metal center can enhance the substrate's electrophilicity.

Steric Hindrance: While the fluorine atom is relatively small, the trifluoromethyl group is bulkier. The steric profile of the ligand can influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of substrates to the metal's active site. In the case of this compound, the trifluoromethyl group at the 6-position could provide steric bulk near the coordination site, which can be exploited to control selectivity.

Modulation of Reaction Kinetics: The electronic and steric properties of the ligand can affect the rates of key elementary steps in a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. For instance, electron-withdrawing groups can stabilize higher oxidation states of the metal, potentially facilitating oxidative addition. Conversely, they might slow down reductive elimination, a step that is often favored by more electron-rich ligands.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Catalysis |

| Fluoro | 3 | Strong Electron-Withdrawing | Minimal | Increases Lewis acidity of the metal center, modulates redox potential. |

| Trifluoromethyl | 6 | Strong Electron-Withdrawing | Moderate | Influences selectivity, enhances catalyst stability, and modifies reaction kinetics. |

Contemporary Research Applications of 3 Fluoro 6 Trifluoromethyl Picolinamide Scaffolds

Advances in Agrochemical Development

The unique chemical properties imparted by the fluorine and trifluoromethyl groups on the picolinamide (B142947) ring have enabled the design of active ingredients with novel modes of action and favorable biological activity. These advancements are pivotal in addressing the ongoing need for effective and sustainable solutions in agriculture.

Fungicidal Activity and Mode of Action Research

Picolinamide derivatives represent a significant breakthrough in the control of fungal plant diseases. A new class of fungicides based on this scaffold has been introduced, offering a distinct mechanism to combat a variety of pathogens, including those that have developed resistance to existing treatments.

Picolinamides, such as the innovative fungicides fenpicoxamid (B607437) and florylpicoxamid (B6595160), function as Quinone-inside (QiI) inhibitors. researchgate.net They target the Qi site of the mitochondrial cytochrome bc1 complex (Complex III), a critical component in the fungal respiratory electron transport chain. researchgate.net By binding to the Qi ubiquinone binding site, these compounds effectively block the transfer of electrons, thereby disrupting cellular respiration and leading to the death of the fungal pathogen. researchgate.net This unique mode of action, classified by the Fungicide Resistance Action Committee (FRAC) under Group 21, is crucial as it does not exhibit cross-resistance with QoI (strobilurin) fungicides (FRAC Group 11), which target the outer binding site of the same complex. researchgate.net

Fungicides derived from the picolinamide scaffold have demonstrated high efficacy against a wide range of economically important plant pathogens. researchgate.net Florylpicoxamid, for example, is effective against a diverse group of fungi within the Ascomycota and Basidiomycota phyla. researchgate.net These compounds provide robust control of numerous foliar diseases in key agricultural crops.

For instance, fenpicoxamid and florylpicoxamid are utilized for the control of Zymoseptoria tritici and Puccinia species (rusts) in cereals like wheat, rye, and triticale. researchgate.net They are also effective against Mycosphaerella fijiensis (Black Sigatoka) in bananas. researchgate.net The spectrum of activity for florylpicoxamid extends to include Botrytis spp. (grey mold) and powdery mildew in grapes, berries, and vegetables, as well as Alternaria spp., Sclerotinia spp., and Colletotrichum spp. in vegetable crops. researchgate.net Furthermore, studies have confirmed the high efficacy of these picolinamide fungicides in managing Cercospora leaf spot (Cercospora beticola) in sugar beets. researchgate.net

Table 1: Spectrum of Activity for Picolinamide Fungicides (e.g., Fenpicoxamid, Florylpicoxamid)

| Crop(s) | Target Fungal Pathogen(s) | Citation |

|---|---|---|

| Cereals (Wheat, Rye, Triticale) | Zymoseptoria tritici, Puccinia striiformis, Puccinia triticina | researchgate.net |

| Banana | Mycosphaerella fijiensis | researchgate.net |

| Grapes, Berries, Vegetables | Botrytis spp., Powdery Mildew | researchgate.net |

| Vegetables | Alternaria spp., Corynespora cassiicola, Didymella bryoniae, Sclerotinia spp., Colletotrichum spp. | researchgate.net |

| Sugar Beet | Cercospora beticola | researchgate.net |

The risk of fungi developing resistance to site-specific fungicides like picolinamides is considered medium to high. researchgate.net Therefore, proactive resistance management is essential for preserving their long-term efficacy. nih.gov Key strategies recommended by bodies such as FRAC focus on minimizing selection pressure. researchgate.netacs.org

A primary recommendation is to apply picolinamide fungicides preventatively as part of an Integrated Crop Management (ICM) program. researchgate.net It is crucial to use these fungicides in mixtures, either as a tank-mix or a co-formulated product, with a partner fungicide that has a different mode of action and provides effective control of the target pathogen on its own. researchgate.netresearchgate.net

Specific use guidelines have been established for different crops. For cereals, it is recommended to apply a maximum of one picolinamide-containing spray per season, always in a mixture. researchgate.net For grapevines and vegetables, the number of applications is limited, typically to a maximum of three sprays per season or one-third of the total spray program, to prevent the overuse of this single mode of action. researchgate.net Rotating fungicides with different biochemical modes of action is a cornerstone of delaying resistance development. researchgate.net

Herbicidal and Insecticidal Potential of Fluorinated Picolinamides

Beyond their proven fungicidal properties, fluorinated picolinamide and related picolinic acid scaffolds are being actively investigated for their potential as herbicides and insecticides. The incorporation of fluorine atoms can significantly enhance biological activity and metabolic stability, making these scaffolds promising templates for the discovery of new active ingredients.

Recent research has demonstrated that introducing a picolinamide fragment into other insecticidal scaffolds, such as isoxazolines, can lead to new derivatives with potent insecticidal properties. acs.org For example, new isoxazoline (B3343090) cyclopropyl-picolinamide derivatives have shown excellent activity against pests like Plutella xylostella (diamondback moth) and Spodoptera species. nih.govacs.org One such compound, FSA37, exhibited significantly higher efficacy against these pests than the existing insecticide fluxametamide. nih.govacs.org This indicates that the picolinamide moiety can be a critical component in designing novel, highly effective insecticides. nih.gov

The picolinic acid structure is a well-established pharmacophore for synthetic auxin herbicides. nih.govnih.gov Researchers are leveraging this foundation to discover and optimize novel herbicidal scaffolds by modifying the picolinic acid ring, particularly at the 6-position. nih.govnih.gov

One strategy involves replacing the chlorine atom found in older picolinic acid herbicides with various aryl-substituted heterocyclic rings, such as pyrazole (B372694) or indazole. nih.govnih.gov This "scaffold hopping" approach has led to the synthesis of new compound series with potent herbicidal activity. For instance, 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have shown promising post-emergence herbicidal activity, with some compounds demonstrating better performance than the commercial herbicide picloram (B1677784) at similar application rates. nih.gov Similarly, the synthesis of 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids has yielded compounds with excellent inhibitory effects on the root growth of various weeds, in some cases significantly exceeding the activity of picloram. nih.gov These studies demonstrate that modifying the fluorinated picolinamide backbone is a fruitful strategy for discovering next-generation herbicides with potentially new modes of action or improved efficacy. nih.gov

Table 2: Comparison of Herbicidal Activity of a Novel Picolinic Acid Derivative

| Compound | Target Weed | Application Rate (g/ha) | Result | Citation |

|---|---|---|---|---|

| Compound V-8 | Various broadleaf weeds | 300 | Better post-emergence activity than Picloram | nih.gov |

| Compound 5a | Brassica napus, Abutilon theophrasti | 10 µM (in vitro) | Significantly greater root inhibition than Picloram | nih.gov |

Investigation of Insecticidal Efficacy in Related Structural Classes

The trifluoromethylpyridine core, a key feature of 3-fluoro-6-(trifluoromethyl)picolinamide, is a well-established constituent in modern agrochemicals. semanticscholar.org Research into structurally related compounds has demonstrated significant insecticidal activity, providing a strong rationale for the exploration of new derivatives.

Detailed research into analogs of the insecticide flupyrimin (B3323723), which contains a trifluoromethylpyridine group, has yielded compounds with potent activity against agricultural pests like Plutella xylostella (diamondback moth). nih.gov In one study, a series of novel flupyrimin derivatives incorporating an arylpyrazole core were synthesized and tested. Several of these compounds exhibited 100% lethality against Plutella xylostella at a concentration of 400 μg/mL. nih.gov Even at lower concentrations of 25 μg/mL, certain analogs maintained insecticidal activity levels above 70%. nih.gov This research underscores the importance of the trifluoromethylpyridine moiety in designing new and effective insecticides. The strategic placement of substituents on this core structure is crucial for optimizing biological activity. nih.govnih.gov

| Compound Class | Target Pest | Key Findings |

| Flupyrimin Analogs with Arylpyrazole Core | Plutella xylostella | Lethality of 100% observed for multiple compounds at 400 μg/mL. |

| B-series Analogs (B2, B3, B4) | Plutella xylostella | Maintained over 70% insecticidal activity at a reduced concentration of 25 μg/mL. |

Applications in Medicinal Chemistry and Chemical Biology

The fluorinated picolinamide structure is a versatile scaffold for developing therapeutic agents and biological probes due to its influence on molecular properties relevant to drug design. mdpi.comnih.gov

The this compound framework has been instrumental in the development of novel radioligands for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radioisotopes to visualize and quantify physiological processes.

A significant application is in the imaging of the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammation. nih.gov Researchers have synthesized mono-fluoro and trifluoromethyl analogs of the TSPO ligand ER176 to develop a candidate suitable for labeling with the longer-lived fluorine-18 (B77423) isotope. nih.gov These new analogs, including structures related to 3-fluoro-picolinamide, demonstrated high affinity for TSPO. nih.gov The ligands were initially labeled with carbon-11 (B1219553) for rapid screening in mice, where they showed good brain uptake and high specific binding to TSPO. nih.gov The 3-fluoro analog of [¹¹C]ER176 was identified as having the most favorable imaging properties, leading to the development of a method for its labeling with fluorine-18. nih.gov The resulting [¹⁸F]-labeled radioligand also showed promising PET imaging results, marking it as a candidate for further evaluation in higher species. nih.gov

| Radioligand Property | Findings for Fluoro/Trifluoromethyl Analogs of ER176 |

| TSPO Affinity | High affinity and low human genotype sensitivity. |

| Brain Uptake | Rapid uptake and good retention in mouse brain. |

| Specific Binding | High proportion of brain uptake was specifically bound to TSPO. |

| Most Promising Candidate | The 3-fluoro analog displayed the best overall imaging properties. |

| Radiolabeling | Amenable to labeling with both carbon-11 and fluorine-18. |

A lead compound is a chemical starting point for the process of drug discovery. The unique properties of the trifluoromethyl group make scaffolds containing it, such as this compound, attractive for exploration as lead compounds. mdpi.comnih.gov The trifluoromethyl group can enhance lipophilicity, improve metabolic stability, and increase binding selectivity, all of which are critical for developing effective modulators of biological targets like enzymes and receptors. mdpi.com

The development of the aforementioned TSPO ligands serves as a prime example. nih.gov The parent compound, ER176, was systematically modified by introducing fluorine and trifluoromethyl groups to modulate its properties for improved imaging performance. This process of structural optimization to enhance interaction with a biological target (TSPO) is a foundational concept in lead compound exploration. The finding that the 3-fluoro analog exhibited the most promising characteristics validates the use of this fluorinated scaffold as a valuable starting point for modulating this specific receptor. nih.gov

Fluorination is an increasingly important strategy in peptide and protein engineering. psu.edunih.gov Incorporating fluorine can enhance protein stability, influence folding, and create unique bioactive materials. nih.govnih.gov While direct incorporation of the entire this compound molecule is less common, the principles of peptide fluorination suggest its potential use as a novel building block.

Research in this area focuses on three main strategies for incorporating fluorine into peptides:

Using non-natural, fluorinated α-amino acids: These are amino acids where fluorine atoms are integrated into their side chains. nih.gov

Ligation of fluoroalkyl appendages: Attaching fluorine-containing groups to the peptide structure. nih.gov

Fluorination of the peptide backbone: Modifying the amide bonds of the peptide chain. nih.gov

A fluorinated picolinamide moiety could be ligated to a peptide to modulate its properties. The introduction of such a group can induce specific folding patterns or self-assembly behaviors due to the "fluorous effect," where fluorinated segments preferentially associate with each other. psu.edubohrium.com This directed assembly can be used to create nanomaterials, hydrogels for drug delivery, or antibacterial coatings. nih.govrsc.org The unique electronic and steric properties of the this compound scaffold make it an intriguing candidate for creating novel peptide-based biomaterials with tailored functions. rsc.org

Emerging Roles in Materials Science

Beyond biological applications, the coordination chemistry of pyridine-based ligands is being explored in materials science.

Heterocyclic ligands containing nitrogen and other heteroatoms are widely used to form stable complexes with various transition metals. Research has been conducted on metal complexes of ligands structurally similar to this compound, specifically 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2(1H)-thione. researchgate.net

In these studies, the trifluoromethyl-pyridine ligand was used to synthesize complexes with cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net Analysis of these materials showed that the ligand coordinates to the metal ion through its sulfur atom. The resulting geometric structures of the complexes were found to vary depending on the metal ion, with Co(II) and Zn(II) forming tetrahedral complexes and Ni(II) adopting a square-planar geometry. researchgate.net Such metal complexes, with their defined geometries and electronic properties derived from the fluorinated ligand, are of interest for their potential in semiconductor applications, catalysis, and as novel antimicrobial agents. researchgate.net

| Metal Ion | Ligand | Resulting Complex Geometry |

| Cobalt(II) | 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2(1H)-thione | Tetrahedral |

| Nickel(II) | 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2(1H)-thione | Square-planar |

| Zinc(II) | 6-aryl-3-cyano-4-trifluoromethyl-pyridine-2(1H)-thione | Tetrahedral |

Exploration in Optoelectronic Materials

The unique electronic properties of the this compound scaffold have prompted investigations into its potential applications in the field of optoelectronic materials, particularly in the development of organic light-emitting diodes (OLEDs). The strategic placement of both a fluorine atom and a trifluoromethyl group on the picolinamide framework is anticipated to bestow advantageous characteristics for charge transport and device stability.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing moiety that can significantly influence the electronic and photophysical properties of organic molecules. nih.gov Its incorporation into materials for optoelectronics has been shown to enhance electron transport and improve the stability of the compounds. nih.gov Fluorine substitution, in general, tends to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This can facilitate easier electron injection from the cathode in an OLED and increase the material's resistance to oxidative degradation, potentially leading to longer device lifetimes. rsc.org

Research into analogous structures has provided proof-of-concept for the utility of fluorinated and trifluoromethylated pyridine-based ligands in optoelectronic devices. For instance, iridium(III) complexes featuring 2',6'-bis(trifluoromethyl)-2,4'-bipyridine ligands have been synthesized and characterized as efficient emitters in OLEDs. rsc.orgamericanelements.com These complexes demonstrate high electron mobility, which is a crucial factor for achieving high device efficiency. rsc.orgamericanelements.com The electroluminescent performance of such materials underscores the potential of incorporating trifluoromethylated pyridine (B92270) structures, like the one present in this compound, into emissive layers of OLEDs.

While direct studies on this compound in optoelectronic devices are not yet widely published, the known effects of its constituent functional groups allow for the rational design of new materials. The picolinamide moiety itself can act as a chelating ligand for various metal ions, opening the door to the creation of novel phosphorescent metal complexes for OLED applications. The combination of the coordinating picolinamide unit with the electron-withdrawing fluoro and trifluoromethyl substituents could lead to the development of emitters with tailored photophysical properties, such as specific emission colors and high quantum efficiencies.

The potential performance of hypothetical OLEDs incorporating a this compound-based metal complex as an emitter can be extrapolated from existing data on similar compounds. For example, iridium complexes with related ligands have achieved high external quantum efficiencies (EQE) and current efficiencies.

Table 1: Performance of OLEDs with Trifluoromethylated Pyridine-type Ligands

| Emitter (Metal Complex) | Maximum Current Efficiency (cd A⁻¹) | Maximum External Quantum Efficiency (%) | Maximum Power Efficiency (lm W⁻¹) | Emission Color |

| Ir(III) complex with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine and a 1,3,4-oxadiazole (B1194373) derivative ligand | 74.8 | 27.0 | 33.4 | Green |

This table is generated based on data from analogous compounds to illustrate the potential of the this compound scaffold and is not representative of the compound itself. rsc.orgamericanelements.com

Further research is warranted to synthesize and characterize optoelectronic materials that directly incorporate the this compound scaffold. Such studies would involve the synthesis of metal complexes or the incorporation of the scaffold into larger conjugated systems, followed by the fabrication and testing of prototype OLED devices to evaluate their electroluminescent properties. The promising photophysical properties observed in related trifluoromethylated and fluorinated heterocyclic compounds suggest that the this compound scaffold is a valuable building block for the next generation of optoelectronic materials. nih.gov

Environmental Fate and Degradation Studies

Investigation of Abiotic Degradation Pathways (e.g., Photolysis)

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For many pesticides, photolysis, or degradation by sunlight, is a significant abiotic pathway. nih.govnih.gov The rate and extent of photolysis are influenced by factors such as the light absorption characteristics of the molecule, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers.

The potential for volatilization from soil or plant surfaces is another abiotic process that can contribute to the dissipation of pesticides. nih.gov Herbicides with higher vapor pressure are more prone to this process. nih.gov

To illustrate the persistence of related picolinamide (B142947) herbicides, the following table summarizes the soil half-life of aminopyralid (B1667105), a member of the picolinic acid family of herbicides. It is important to note that these values are for a different, though structurally related, compound and are provided for comparative context.

| Compound | Soil Half-Life (Range) | Key Influencing Factors |

| Aminopyralid | 32 to 533 days | Temperature, soil type, application timing (fall vs. spring) |

Data for aminopyralid is presented to provide context on the persistence of picolinamide herbicides. invasiveplantswesternusa.org Specific data for 3-Fluoro-6-(trifluoromethyl)picolinamide is not available.

Research on Biotic Transformation and Microbial Metabolism

Biotic degradation, primarily driven by microorganisms in soil and water, is a crucial pathway for the breakdown of many organic pesticides. nih.govweedsmart.org.au The structure of this compound, with its fluorinated substituents, suggests that its microbial metabolism may present challenges. The high strength of the carbon-fluorine bond often confers resistance to microbial attack. nih.govmdpi.com

However, the presence of other functional groups in the molecule can provide an initial point of attack for microbial enzymes, a process known as metabolic activation. mdpi.com For fluorinated pesticides, enzymatic defluorination is a key step in their productive metabolism. nih.gov Microorganisms have been shown to metabolize a variety of fluorinated compounds, although the rates can be slow. nih.gov The degradation of other herbicides in soil is known to be significantly influenced by microbial activity, which is in turn affected by soil moisture, temperature, and organic matter content. weedsmart.org.au

For instance, the half-lives of herbicides like acetochlor (B104951) and prometryn (B1678245) can be significantly altered in the presence of other herbicides, indicating the complex interactions within the soil microbial community. mdpi.com While specific microbial degradation studies on this compound are not available, research on other picolinamide herbicides, such as picloram (B1677784) and aminopyralid, has shown that their persistence in soil is highly variable, with half-lives that can extend for many months. invasiveplantswesternusa.org This persistence is often linked to factors that affect microbial activity, such as cold and dry conditions. invasiveplantswesternusa.orgweedsmart.org.au

The following table presents half-life data for a selection of herbicides, illustrating the range of persistence observed in soil environments. This data is intended to provide a general context for the potential persistence of a substituted picolinamide herbicide.

| Herbicide | Half-Life in Soil | Primary Degradation Pathway |

| Acetochlor | 3.4–29 days | Microbial degradation |

| Prometryn | 2–43 days | Microbial degradation |

| Atrazine | 4 to 57 weeks | Microbial degradation |

This table provides examples of herbicide half-lives to illustrate the range of persistence in soil. mdpi.com Specific data for this compound is not available.

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-6-(trifluoromethyl)picolinamide, and how can reaction conditions be optimized?

- Methodological Answer : A viable approach involves sequential halogenation and amidation. For example, start with 6-(trifluoromethyl)picolinic acid, introduce fluorine via electrophilic substitution using a fluorinating agent (e.g., Selectfluor®) under controlled pH (5–7) to avoid over-fluorination . Subsequent amidation can employ carbodiimide coupling (EDC/HOBt) with ammonia or amines. Optimization via Design of Experiments (DoE) is critical: vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., DMAP) to maximize yield and purity. Monitor intermediates by LC-MS and confirm regioselectivity via .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal techniques:

- HPLC/GC-MS : Use a C18 column with a trifluoroacetic acid (TFA)-modified mobile phase to assess purity (>98% by area normalization).

- Multinuclear NMR : Confirm fluorine substitution patterns via (δ −60 to −70 ppm for CF) and coupling constants (e.g., for aromatic F).

- X-ray crystallography : Resolve ambiguities in regiochemistry, especially if synthetic byproducts (e.g., di-fluorinated analogs) are suspected .

Q. What are the key physicochemical properties influencing solubility and stability?

- Methodological Answer : The compound’s logP (~2.5) and pKa (~3.8 for the amide proton) dictate solubility. Use shake-flask assays in buffered solutions (pH 1–10) to measure solubility. For stability:

- Thermal : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for fluorinated picolinamides).

- Photolytic : Expose to UV-Vis light (300–400 nm) and track degradation via HPLC.

- Hydrolytic : Test in aqueous buffers (pH 2, 7, 12) at 40°C for 1 week. Fluorine’s electron-withdrawing effect enhances hydrolytic resistance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability. For example:

- Antimicrobial studies : Compare MIC values across standardized strains (e.g., S. aureus ATCC 25923 vs. clinical isolates). Validate using checkerboard assays to rule out solvent interference (e.g., DMSO ≤1% v/v).

- Enzyme inhibition : Use kinetic assays (e.g., SPR or fluorescence polarization) to differentiate competitive vs. non-competitive binding. Cross-validate with computational docking (e.g., AutoDock Vina) to map interactions with active-site residues .

Q. What strategies are effective for studying structure-activity relationships (SAR) in trifluoromethyl picolinamide analogs?

- Methodological Answer :

- Core modifications : Synthesize derivatives with varied substituents (e.g., 4-fluoro vs. 5-chloro) and assess effects on target binding (e.g., IC shifts).

- Isosteric replacement : Replace CF with SF or OCF to probe steric/electronic contributions.

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to evaluate degradation efficiency via Western blot .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges often stem from exothermic reactions or poor mixing. Mitigate via:

- Flow chemistry : Use microreactors for fluorination steps to enhance heat dissipation and control residence time.

- Catalyst recycling : Immobilize Pd catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to reduce metal leaching.

- Crystallization-driven purification : Optimize solvent anti-solvent pairs (e.g., ethanol/water) to isolate high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.